Methyl 3,5,7-trifluoroadamantane-1-carboxylate
Overview
Description
Scientific Research Applications
Electrochemical Synthesis
Methyl 3,5,7-trifluoroadamantane-1-carboxylate, an intermediate for the synthesis of trifluoroamantadine, can be synthesized electrochemically. This synthesis involves the fluorination of methyl adamantane-1-caroxylate in specific ionic liquid media under constant current conditions. The process demonstrates the potential for recycling ionic liquid media in chemical syntheses (Monoi & Hara, 2012).
Functionalized Adamantanes
Functionalized adamantanes, including fluoroadamantane acids and amines, are utilized in medicinal therapeutics. This includes the synthesis of fully fluorinated compounds such as 3,5,7-trifluoroadamantane-1-carboxylic acid. The study highlights the importance of bridgehead fluorine substitution in the solution- and solid-state properties of these compounds, impacting factors like acidity and lipophilicity, which are crucial for designing medicinal therapeutics (Jasys et al., 2000).
Synthesis of Optically Active Derivatives
Enantiomerically pure derivatives of this compound can be obtained through specific synthetic processes. This includes the preparation of optically active adamantane compounds by substituting a fluorine atom with different groups, demonstrating the versatility of this compound in creating various optically active derivatives (Aoyama & Hara, 2013).
Building Blocks in Synthesis
The compound serves as a building block in various chemical syntheses. For instance, it has been used in the synthesis of cyclic trifluoromethyl building blocks, indicating its utility in creating complex organic structures. This versatility is crucial for advancing organic synthesis in various fields, including pharmaceuticals and material science (Grellepois et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
methyl 3,5,7-trifluoroadamantane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3O2/c1-17-8(16)9-2-10(13)5-11(14,3-9)7-12(15,4-9)6-10/h2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEKGRPEMYTPCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3(CC(C1)(CC(C2)(C3)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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